4-(1-metil-1H-pirazol-4-il)pirimidin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

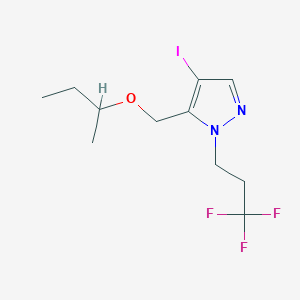

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrazole ring fused to a pyrimidine ring, making it a versatile scaffold for the design of bioactive molecules.

Aplicaciones Científicas De Investigación

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been extensively studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. This compound has shown potent inhibitory activity against CDK2, making it a valuable lead compound for developing anticancer agents .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 .

Mode of Action

The compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine interacts with CDK2, inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . This inhibition of CDK2 activity leads to cell cycle arrest at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 by 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine affects the cell cycle regulation pathway . This results in the arrest of cells at the S and G2/M phases, disrupting the normal cell cycle progression . The downstream effects of this disruption include the induction of apoptosis .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The result of the action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is the induction of apoptosis in cancer cells . This is due to the disruption of the cell cycle caused by the inhibition of CDK2 .

Métodos De Preparación

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles as starting materials. The reaction is catalyzed by palladium complexes, such as Pd2(dba)3, in the presence of ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction conditions usually involve heating the mixture to achieve the desired product .

Análisis De Reacciones Químicas

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Comparación Con Compuestos Similares

Similar compounds to 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine include:

N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also targets CDK2 and has shown potent inhibitory activity.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole-pyrimidine scaffold and exhibit CDK2 inhibitory activity

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine stands out due to its specific binding affinity and selectivity for CDK2, making it a promising candidate for further development in cancer therapy.

Propiedades

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPRECNHMIJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2574732.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL](/img/structure/B2574735.png)

![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)

![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2574748.png)

![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2574749.png)